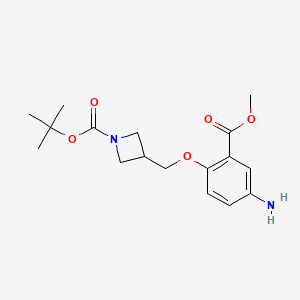

3-(4-Amino-2-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[(4-amino-2-methoxycarbonylphenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-8-11(9-19)10-23-14-6-5-12(18)7-13(14)15(20)22-4/h5-7,11H,8-10,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJYDMLBIXZAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine Synthesis

The azetidine scaffold is typically constructed via cyclization reactions or epoxide aminolysis . A prominent method involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, enabling regioselective ring closure under mild conditions (PMC10546187). For example:

-

Substrate : cis-3,4-epoxy amines derived from epoxy alcohols.

-

Conditions : 5 mol% La(OTf)₃ in 1,2-dichloroethane (DCE) at reflux (81% yield).

-

Advantages : Tolerates acid-sensitive and Lewis basic groups.

Introduction of the tert-Butyl Carbamate (Boc) Group

Protection of the azetidine nitrogen is achieved via di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

-

Reagents : Boc₂O, NaHCO₃, or Et₃N in dichloromethane (DCM) or dioxane.

-

Example : Reaction of 3-hydroxyazetidine with Boc₂O yields tert-butyl 3-hydroxyazetidine-1-carboxylate (CN111362852A).

Phenoxymethyl Group Installation

Alkylation of Azetidine Derivatives

The phenoxymethyl side chain is introduced via Mitsunobu reaction or nucleophilic substitution :

-

Substrate : tert-Butyl 3-hydroxyazetidine-1-carboxylate.

-

Reagents :

Example Protocol (ChemicalBook) :

-

Step 1 : NaH (1.2 eq) in DMF at 0°C.

-

Step 2 : Add iodomethylphenol derivative, stir at 20°C for 65 h.

-

Step 3 : Acidic workup (HCl, pH 2) to isolate the product.

Optimization and Scalability

Catalytic Advances

Yield and Purity Considerations

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Azetidine formation | La(OTf)₃, DCE, reflux | 81 | >95 |

| Boc protection | Boc₂O, NaHCO₃, DCM | 90 | 98 |

| Phenoxymethylation | NaH, iodomethylphenol, DMF | 68 | 97 |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOAc | 92 | 99 |

Challenges and Solutions

Regioselectivity in Cyclization

Protecting Group Compatibility

-

Issue : Boc group instability under acidic conditions.

-

Mitigation : Sequential deprotection/functionalization using TFA in DCM (WO2000063168A1).

Emerging Methodologies

Enantioselective Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the phenoxymethyl moiety.

Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs with Azetidine and tert-Butyl Ester Moieties

The following table summarizes key structural and synthetic differences:

Functional Group Impact on Properties

- Electron-Donating vs. Methoxy groups () are electron-donating, altering resonance and reactivity .

- Heterocyclic vs. Aromatic Substituents :

Biological Activity

3-(4-Amino-2-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general route includes:

- Preparation of the Azetidine Core : The azetidine ring is formed through cyclization reactions involving suitable precursors.

- Functionalization : The introduction of the amino and methoxycarbonyl groups is achieved through electrophilic substitution reactions.

- Formation of the Tert-Butyl Ester : The carboxylic acid group is converted to a tert-butyl ester to enhance lipophilicity, which may improve bioavailability.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

| Compound | Activity | Reference |

|---|---|---|

| Azetidine Derivative 1 | Antibacterial against E. coli | |

| Azetidine Derivative 2 | Antifungal against Candida spp. |

Anticancer Properties

The compound's structural features suggest potential interactions with biological targets involved in cancer pathways. Preliminary studies indicate that it may inhibit specific kinases involved in tumor growth.

The proposed mechanism involves the compound's ability to bind to target proteins, influencing cellular processes such as apoptosis and proliferation. Molecular docking studies have shown promising binding affinities to protein kinases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. -

Case Study on Anticancer Activity :

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development.

Q & A

Q. What are the optimal reaction conditions for introducing the tert-butyl ester group into azetidine-containing compounds?

The tert-butyl ester group is typically introduced via acid-catalyzed condensation reactions. For example, tert-butanol or isobutene gas can react with carboxylic acids under acidic conditions (e.g., concentrated HSO) . However, solubility challenges arise with amino acid derivatives. Fluorinated acids like trifluoroacetic acid (TFA) may enhance solubility but often yield suboptimal results (e.g., 7% yield in t-BuOAc solvent) . Alternative methods include using di-tert-butyl dicarbonate (BocO) or tert-butyl trichloroacetimidate in organic solvents.

Q. How does the tert-butyl group function as a protecting group in this compound?

The tert-butyl ester protects carboxylic acids from nucleophilic or reducing environments due to its steric bulk. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA), which cleave the ester without affecting sensitive functional groups like amines . Stability studies show resistance to common reagents like LiAlH, making it suitable for multi-step syntheses .

Q. What safety precautions are necessary when handling this compound?

Tert-butyl esters are generally stable but may release irritants upon decomposition. Safety data for similar compounds highlight risks of eye/respiratory irritation and lachrymator effects. Use fume hoods, gloves, and goggles. Avoid inhalation and direct contact, especially with acidic deprotection reagents .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR confirm the tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons) and azetidine ring geometry .

- HPLC/MS : Monitors purity and detects byproducts during synthesis .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for tert-butyl piperidine carboxylates .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in tert-butylation of polar substrates?

Poor solubility of amino acid derivatives in organic solvents limits reaction efficiency. Strategies include:

Q. What methodologies resolve contradictions in reported synthesis yields for tert-butyl esters?

Discrepancies arise from solvent choice, catalyst loading, and substrate solubility. For example, TFA in t-BuOAc dissolves free amino acids but yields poorly (~7%), while HClO in t-BuOAc improves rates but poses safety risks . Systematic DoE (Design of Experiments) approaches can identify critical variables (e.g., temperature, solvent ratio) to reconcile data .

Q. How does the azetidine ring influence the compound’s reactivity in medicinal chemistry applications?

The azetidine ring’s strain enhances electrophilicity, enabling nucleophilic substitutions or ring-opening reactions. For example, tert-butyl esters of azetidines undergo Pd-catalyzed cross-couplings or aminations to generate bioactive intermediates . Computational studies (e.g., DFT) predict reaction pathways and regioselectivity .

Q. What strategies mitigate side reactions during deprotection of the tert-butyl ester?

Acidic deprotection (e.g., TFA) may protonate adjacent amines, leading to undesired side products. Solutions include:

- Using buffered deprotection conditions (e.g., HCl in dioxane with NaHCO) .

- Switching to milder acids like formic acid or camphorsulfonic acid .

Q. How do structural modifications (e.g., methoxycarbonyl vs. bromothiophene) alter the compound’s biological activity?

Substituents on the phenyl ring modulate lipophilicity and target binding. For example:

Q. What computational tools predict the stability of the tert-butyl ester under varying pH conditions?

Molecular dynamics simulations and pKa calculations (e.g., using MarvinSketch) model ester hydrolysis rates. For instance, tert-butyl esters remain stable at pH 3–7 but hydrolyze rapidly at pH < 2 or > 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.